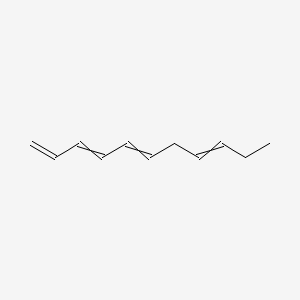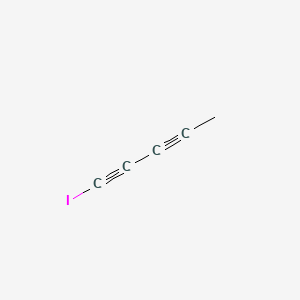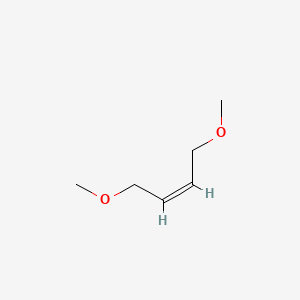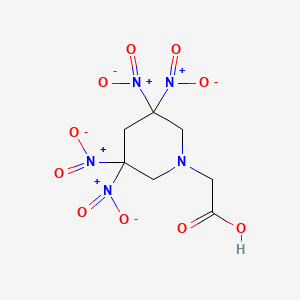
(3,3,5,5-Tetranitropiperidin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3,5,5-Tetranitropiperidin-1-yl)acetic acid is a highly nitrated organic compound It is characterized by the presence of four nitro groups attached to a piperidine ring, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,5,5-Tetranitropiperidin-1-yl)acetic acid typically involves the nitration of piperidine derivatives. One common method includes the nitration of piperidine using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitrated piperidine is then reacted with chloroacetic acid to form the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the tetranitro derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3,5,5-Tetranitropiperidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the acetic acid moiety under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acetic acid derivatives.
Applications De Recherche Scientifique
(3,3,5,5-Tetranitropiperidin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in nitration reactions.
Biology: Investigated for its potential as a biochemical probe due to its highly nitrated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of high-energy materials and explosives due to its high nitrogen content.
Mécanisme D'action
The mechanism of action of (3,3,5,5-Tetranitropiperidin-1-yl)acetic acid involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive nitrogen species. These reactive species can interact with biological molecules, potentially leading to various biochemical effects. The exact molecular pathways and targets are still under investigation, but the compound’s high reactivity suggests it may interact with proteins, nucleic acids, and other cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,3,5,5-Tetraiodothyroacetic acid): Another highly substituted acetic acid derivative, but with iodine atoms instead of nitro groups.
Indole-3-acetic acid: A plant hormone with a different core structure but similar acetic acid moiety.
Uniqueness
(3,3,5,5-Tetranitropiperidin-1-yl)acetic acid is unique due to its high degree of nitration, which imparts distinct chemical and physical properties. Its high nitrogen content makes it particularly valuable in applications requiring high-energy materials. Additionally, the presence of multiple nitro groups allows for diverse chemical reactivity, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
36235-42-4 |
|---|---|
Formule moléculaire |
C7H9N5O10 |
Poids moléculaire |
323.17 g/mol |
Nom IUPAC |
2-(3,3,5,5-tetranitropiperidin-1-yl)acetic acid |
InChI |
InChI=1S/C7H9N5O10/c13-5(14)1-8-3-6(9(15)16,10(17)18)2-7(4-8,11(19)20)12(21)22/h1-4H2,(H,13,14) |
Clé InChI |
QCWHEHUHQVMLLW-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN(CC1([N+](=O)[O-])[N+](=O)[O-])CC(=O)O)([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


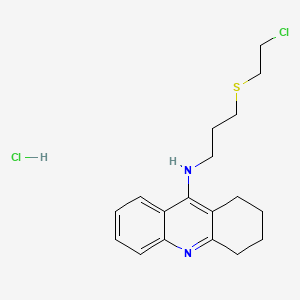
![10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione](/img/structure/B14664987.png)

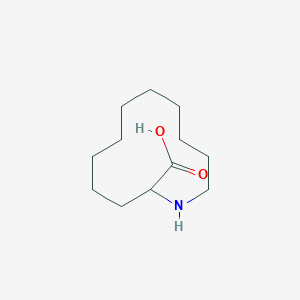
![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
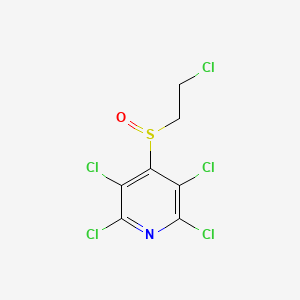
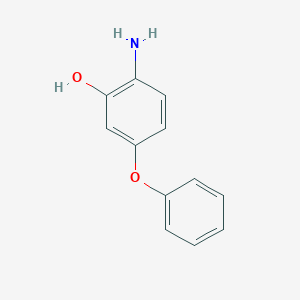
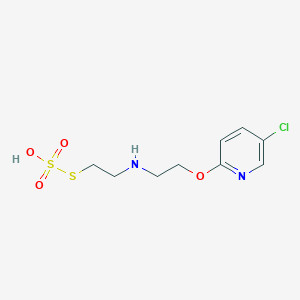
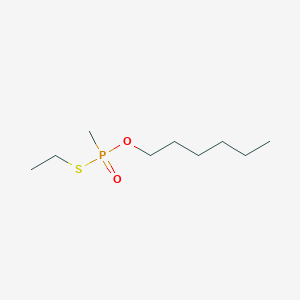
![1-Phenylspiro[2.6]nona-4,6,8-triene](/img/structure/B14665032.png)
